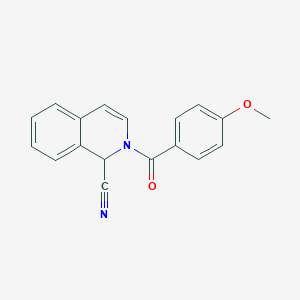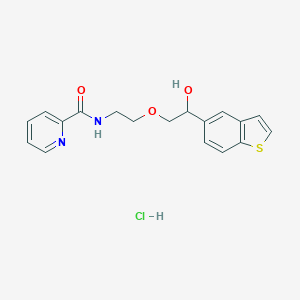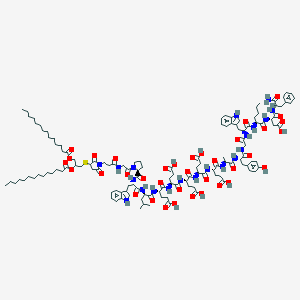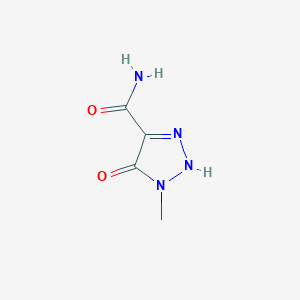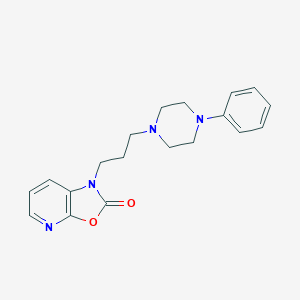
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as an antagonist of the dopamine D2 receptor and has been studied for its effects on the central nervous system.
Mécanisme D'action
The mechanism of action of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- involves its ability to bind to and block the dopamine D2 receptor. This receptor is involved in the regulation of dopamine levels in the brain, which play a crucial role in the development of various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- can have a range of biochemical and physiological effects on the body. These include changes in dopamine levels, alterations in brain activity, and improvements in cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- in lab experiments is its specificity for the dopamine D2 receptor. This allows researchers to study the effects of blocking this receptor in a controlled manner. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for research on Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)-. One area of focus is the development of more efficient synthesis methods for this compound, which could lead to increased availability for research purposes. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various neurological disorders. Finally, research is needed to investigate the potential side effects and long-term effects of using this compound in humans.
In conclusion, Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- is a compound with great potential for scientific research in various fields. Its unique mechanism of action and biochemical effects make it an attractive target for the development of new therapies. As research in this area continues, it is likely that new discoveries will be made that will further our understanding of this compound and its potential applications.
Méthodes De Synthèse
The synthesis of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- involves a multi-step process that requires specialized equipment and expertise. One of the most commonly used methods for synthesizing this compound involves the reaction of 2-aminonicotinic acid with phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Applications De Recherche Scientifique
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- has been studied extensively for its potential therapeutic applications in various fields of medicine. Some of the areas where this compound has shown promise include the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Propriétés
Numéro CAS |
142714-68-9 |
|---|---|
Nom du produit |
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-(4-phenyl-1-piperazinyl)propyl)- |
Formule moléculaire |
C19H22N4O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1-[3-(4-phenylpiperazin-1-yl)propyl]-[1,3]oxazolo[5,4-b]pyridin-2-one |
InChI |
InChI=1S/C19H22N4O2/c24-19-23(17-8-4-9-20-18(17)25-19)11-5-10-21-12-14-22(15-13-21)16-6-2-1-3-7-16/h1-4,6-9H,5,10-15H2 |
Clé InChI |
SKULVSPFQNYSFX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=C(N=CC=C3)OC2=O)C4=CC=CC=C4 |
SMILES canonique |
C1CN(CCN1CCCN2C3=C(N=CC=C3)OC2=O)C4=CC=CC=C4 |
Autres numéros CAS |
142714-68-9 |
Synonymes |
7-[3-(4-phenylpiperazin-1-yl)propyl]-9-oxa-2,7-diazabicyclo[4.3.0]nona -2,4,10-trien-8-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



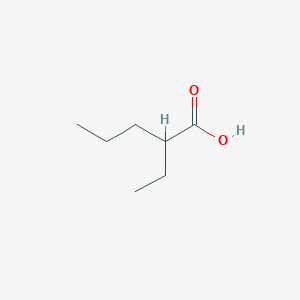
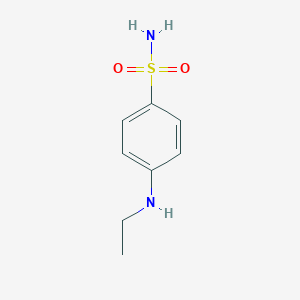

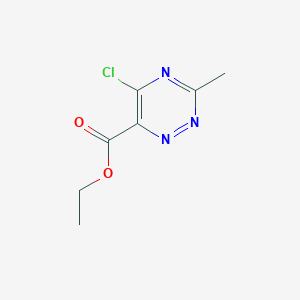
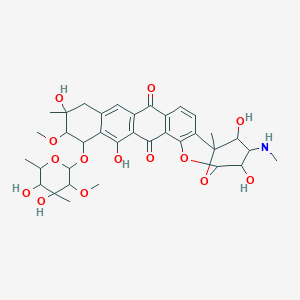
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI)](/img/structure/B114246.png)

